molecular formula C4H5NO2S B6240776 (2E)-3-methanesulfonylprop-2-enenitrile CAS No. 131391-67-8

(2E)-3-methanesulfonylprop-2-enenitrile

Cat. No.: B6240776
CAS No.: 131391-67-8
M. Wt: 131.2
InChI Key:
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Description

(2E)-3-Methanesulfonylprop-2-enenitrile is an organic compound characterized by the presence of a methanesulfonyl group attached to a prop-2-enenitrile backbone

Preparation Methods

The synthesis of (2E)-3-methanesulfonylprop-2-enenitrile typically involves the reaction of methanesulfonyl chloride with an appropriate nitrile precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(2E)-3-Methanesulfonylprop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-3-Methanesulfonylprop-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2E)-3-methanesulfonylprop-2-enenitrile exerts its effects involves interactions with molecular targets such as enzymes and proteins. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

(2E)-3-Methanesulfonylprop-2-enenitrile can be compared with similar compounds such as:

    Methanesulfonyl chloride: A precursor in the synthesis of this compound.

    Prop-2-enenitrile: The nitrile backbone of the compound.

    Sulfone derivatives: Products of the oxidation of this compound.

The uniqueness of this compound lies in its combination of the methanesulfonyl group and the nitrile backbone, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

131391-67-8

Molecular Formula

C4H5NO2S

Molecular Weight

131.2

Purity

95

Origin of Product

United States

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